NVP-TAE226: A Dual Inhibitor of FAK and IGF-1R in Cancer Therapy
NVP-TAE226: A Dual Inhibitor of FAK and IGF-1R in Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
Abstract
NVP-TAE226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor that demonstrates significant anti-tumor activity by dual-targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R)[1][2]. This technical guide provides a comprehensive overview of the mechanism of action of NVP-TAE226 in cancer cells, detailing its impact on key signaling pathways, and summarizing its efficacy across various cancer cell lines. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of the underlying molecular interactions.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a critical component in cancer progression and metastasis[3][4]. Concurrently, the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in tumor growth and survival[5][6]. The dual inhibition of both FAK and IGF-1R presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. NVP-TAE226 has emerged as a significant compound in this domain, demonstrating potent inhibition of both kinases and subsequent downstream signaling pathways[2].
Mechanism of Action
NVP-TAE226 exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of FAK and IGF-1R, thereby inhibiting their kinase activity[1][7]. This dual inhibition disrupts critical signaling cascades that are essential for tumor cell survival and proliferation.
Inhibition of FAK Signaling
The primary target of NVP-TAE226 is FAK, with a reported IC50 value of 5.5 nM in cell-free assays[3][8]. Inhibition of FAK by NVP-TAE226 prevents its autophosphorylation at tyrosine 397 (Y397), a crucial step for the recruitment and activation of Src family kinases[5][9]. The disruption of the FAK/Src complex subsequently inhibits downstream signaling through pathways including the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis[5][6].
Inhibition of IGF-1R Signaling
NVP-TAE226 also targets the IGF-1R with an IC50 of 140 nM[1]. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation and activates downstream signaling, most notably the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival[5]. NVP-TAE226 blocks the IGF-1-induced phosphorylation of IGF-1R, leading to the downregulation of its downstream effectors[5][8]. The simultaneous inhibition of both FAK and IGF-1R signaling by NVP-TAE226 results in a more potent anti-tumor effect than targeting either kinase alone[6].
Quantitative Data
The efficacy of NVP-TAE226 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations.
Table 1: Kinase Inhibitory Activity of NVP-TAE226
| Target Kinase | IC50 (nM) | Reference |
| FAK | 5.5 | [1][3][8] |
| Pyk2 | 3.5 | [1] |
| IGF-1R | 140 | [1] |
| InsR | 44 | [1] |
Table 2: Anti-proliferative Activity of NVP-TAE226 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| A172 | Glioma | 8.3 | [1] |
| A375P | Melanoma | 1.69 | [1] |
| Panel of 37 Cancer Cell Lines | Various | Mean: 0.76 | [2][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: NVP-TAE226 inhibits FAK and IGF-1R signaling pathways.
Caption: Experimental workflow for evaluating NVP-TAE226 efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NVP-TAE226 are provided below.
FAK Kinase Assay
This assay measures the enzymatic activity of FAK and its inhibition by NVP-TAE226.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)[11]
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]
-
NVP-TAE226 at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar[12]
-
96-well plates
Procedure:
-
Prepare a master mixture containing kinase buffer, ATP, and FAK substrate.
-
Add 25 µL of the master mixture to each well of a 96-well plate.
-
Add 5 µL of NVP-TAE226 at different dilutions to the test wells. Add 5 µL of vehicle control to the positive control and blank wells.
-
Add 20 µL of diluted FAK enzyme to the positive control and test inhibitor wells. Add 20 µL of kinase buffer to the blank wells[11].
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Record luminescence, which is proportional to kinase activity.
-
Calculate the IC50 value of NVP-TAE226 by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of NVP-TAE226 on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
NVP-TAE226 at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[13]
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of NVP-TAE226 and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals[15].
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[13].
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader[13].
-
Calculate cell viability as a percentage of the control and determine the GI50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of FAK, Akt, and other signaling proteins following treatment with NVP-TAE226.
Materials:
-
Cancer cells treated with NVP-TAE226
-
RIPA buffer with protease and phosphatase inhibitors[16]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt (Ser473), anti-total Akt, anti-actin)[16][17]
-
HRP-conjugated secondary antibodies[16]
-
Enhanced chemiluminescence (ECL) detection reagents[16]
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein (20-80 µg) by boiling in SDS loading buffer[16].
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[18].
-
Incubate the membrane with the primary antibody overnight at 4°C with agitation[18].
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to a loading control like actin[16].
Conclusion
NVP-TAE226 is a potent dual inhibitor of FAK and IGF-1R, demonstrating significant anti-tumor activity across a range of cancer cell lines. Its mechanism of action, involving the concurrent inhibition of two critical oncogenic signaling pathways, leads to reduced cell proliferation and survival, and induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of NVP-TAE226 and other dual-target kinase inhibitors in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models [ouci.dntb.gov.ua]
- 5. Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. - OAK Open Access Archive [oak.novartis.com]
- 6. FAK and IGF-IR interact to provide survival signals in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models [agris.fao.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com.cn [promega.com.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. Western blotting [bio-protocol.org]
- 17. Phospho-FAK (Tyr397) (D20B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
